molecular formula C8H12O2 B1339672 Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate CAS No. 37676-91-8

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Cat. No.: B1339672
CAS No.: 37676-91-8
M. Wt: 140.18 g/mol
InChI Key: OMEOZSYTDFVFCW-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclobutene, featuring a carboxylate ester group and two methyl groups attached to the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of methyl 3,3-dimethylcyclobut-1-ene-1-methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It serves as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its ester and cyclobutene functional groups. These interactions can involve nucleophilic attack, electrophilic addition, or radical reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

    Methyl cyclobut-1-ene-1-carboxylate: Lacks the two methyl groups, resulting in different reactivity and properties.

    Ethyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3,3-Dimethylcyclobut-1-ene-1-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness: Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is unique due to its specific combination of a cyclobutene ring, ester group, and two methyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

methyl 3,3-dimethylcyclobutene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOZSYTDFVFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545547
Record name Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37676-91-8
Record name 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37676-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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